molecular formula C10H15BO2S B8006157 2-(Isobutylsulfanyl)phenylboronic acid

2-(Isobutylsulfanyl)phenylboronic acid

Cat. No.: B8006157
M. Wt: 210.11 g/mol
InChI Key: YAGDDCUDZIINOA-UHFFFAOYSA-N
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Description

2-(Isobutylsulfanyl)phenylboronic acid is a boronic acid derivative featuring an isobutylsulfanyl (-S-iC₄H₉) substituent at the ortho position of the phenyl ring. Boronic acids are widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds . The isobutylsulfanyl group introduces steric bulk and electron-donating properties, which may modulate reactivity, solubility, and stability compared to simpler phenylboronic acids.

Properties

IUPAC Name

[2-(2-methylpropylsulfanyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO2S/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6,8,12-13H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGDDCUDZIINOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1SCC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the borylation of an aryl halide precursor using a palladium-catalyzed reaction with bis(pinacolato)diboron (B2Pin2) under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a ligand like triphenylphosphine (PPh3) in a solvent such as toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of 2-(Isobutylsulfanyl)phenylboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Isobutylsulfanyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Bases: Such as potassium carbonate for borylation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

2-(Isobutylsulfanyl)phenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Isobutylsulfanyl)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs of 2-(isobutylsulfanyl)phenylboronic acid include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
This compound -S-iC₄H₉ (ortho) C₁₀H₁₅BO₂S* ~196.1* Potential use in Suzuki couplings; steric hindrance may limit reactivity
Phenylboronic acid (PBA) -H (no substituent) C₆H₇BO₂ 121.93 Baseline for comparison; widely used in cross-coupling and saccharide sensing
3-Chlorophenylboronic acid (3-CPBA) -Cl (meta) C₆H₆BClO₂ 156.38 Enhanced acidity (Cl is electron-withdrawing); used in PCR to inhibit polymerases
2-Isopropoxyphenylboronic acid -O-iC₃H₇ (ortho) C₉H₁₃BO₃ 180.01 Ether group improves solubility; used in ion transport studies
2-Iodophenylboronic acid -I (ortho) C₆H₆BIO₂ 247.83 Heavy atom effect; potential in radiopharmaceutical synthesis
2-(Methylsulfonyl)phenylboronic acid -SO₂CH₃ (ortho) C₇H₉BO₄S 200.02 Sulfonyl group enhances acidity; applications in medicinal chemistry

*Estimated based on structural analogs (e.g., 4-(cyclohexylsulfanyl)phenylboronic acid in ).

Electronic and Steric Effects

  • Electron-Donating vs. Withdrawing Groups : The isobutylsulfanyl group is electron-donating due to the sulfur atom’s lone pairs, reducing boronic acid acidity compared to electron-withdrawing substituents like -Cl (3-CPBA) or -SO₂CH₃ . This impacts binding to diols (e.g., in saccharide sensing) or enzymes (e.g., polymerase inhibition in PCR).
  • Steric Hindrance : The bulky isobutylsulfanyl group may hinder cross-coupling efficiency in Suzuki reactions compared to less sterically demanding analogs like PBA or 2-isopropoxyphenylboronic acid .

Physicochemical Properties

  • Solubility : The isobutylsulfanyl group’s hydrophobicity may reduce aqueous solubility compared to polar analogs like 2-isopropoxyphenylboronic acid .
  • Stability : Boronic acids with electron-withdrawing groups (e.g., -SO₂CH₃) are more resistant to protodeboronation than electron-rich derivatives .

Biological Activity

2-(Isobutylsulfanyl)phenylboronic acid is a compound that belongs to the class of phenylboronic acids, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H13BOS
  • Molecular Weight : 196.09 g/mol
  • CAS Number : [Not specified in the search results]

Biological Activity Overview

Phenylboronic acids, including this compound, exhibit various biological activities such as antimicrobial, anticancer, and enzyme inhibition properties. The boron atom in these compounds can interact with diols and other biomolecules, influencing cellular processes.

  • Enzyme Inhibition : Boronic acids can inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues.
  • Cellular Interaction : These compounds can disrupt cellular structures by binding to cis-diol-containing molecules, which may lead to morphological changes in cells.

Antimicrobial Activity

Research has shown that phenylboronic acids possess significant antimicrobial properties. For instance, studies indicate that certain derivatives can inhibit the growth of pathogenic bacteria and fungi.

Case Study: Antibacterial Activity

A study evaluated the antibacterial effects of various boronic acids against Vibrio harveyi and Vibrio parahaemolyticus. The results demonstrated that specific boronic acid derivatives significantly reduced bacterial growth and biofilm formation (see Table 1).

Compound NameMIC (µg/mL)Growth Inhibition (%)
This compoundTBDTBD
DIMPBA10030.3
FIPBA10024.1

Note: The MIC values for this compound were not specified in the search results but are essential for comparison.

Anticancer Potential

The anticancer properties of phenylboronic acids have been explored in various studies. For example, a compound structurally similar to this compound has shown high cytotoxicity against triple-negative breast cancer (TNBC) cell lines.

Case Study: Cytotoxicity in Cancer Cells

A study reported that certain phenylboronic acid derivatives demonstrated superior cytotoxic effects compared to established chemotherapeutics like chlorambucil. The compounds reduced tumor growth significantly in xenograft models without affecting normal tissues (see Table 2).

Compound NameCytotoxicity (Relative to Chlorambucil)Tumor Growth Inhibition (%)
This compoundTBDTBD
Compound 110x>90
Compound 216x>90

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